N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Sortase A inhibition Antimicrobial resistance Benzofuran carboxamide SAR

N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic small molecule belonging to the 2-phenylbenzofuran-3-carboxamide class. It is characterized by a central benzofuran core substituted with a 5-methoxy group, a 2-phenyl ring, and a 3-carboxamide moiety bearing a 4-ethoxyphenyl group.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
Cat. No. B14974948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C24H21NO4/c1-3-28-18-11-9-17(10-12-18)25-24(26)22-20-15-19(27-2)13-14-21(20)29-23(22)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,25,26)
InChIKeyLLNHIAFFCOIDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide (Benzofuran-3-carboxamide Derivative): Procurement-Relevant Chemical Identity and Pharmacological Class


N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic small molecule belonging to the 2-phenylbenzofuran-3-carboxamide class. It is characterized by a central benzofuran core substituted with a 5-methoxy group, a 2-phenyl ring, and a 3-carboxamide moiety bearing a 4-ethoxyphenyl group [1]. This structural configuration places it within a family of compounds investigated for antimicrobial and anti-inflammatory properties, particularly as inhibitors of bacterial Sortase A (SrtA) [1]. Its distinct substitution pattern—specifically the 4-ethoxy N-aryl group—differentiates it from closely related analogs such as the 4-methoxy counterpart, imparting unique physicochemical and pharmacodynamic characteristics that are critical for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Why N-aryl Benzofuran-3-carboxamide Analogs Cannot Be Generically Substituted for N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide


Benzofuran-3-carboxamide derivatives with varied N-aryl substituents cannot be considered interchangeable procurement candidates. Systematic structure-activity relationship (SAR) studies reveal that subtle modifications to the N-phenyl substituent—such as replacing a 4-methoxy with a 4-ethoxy group—produce significant, quantifiable shifts in both inhibitory potency against Staphylococcus aureus Sortase A and key physicochemical properties like lipophilicity (LogP) [1]. These differences directly impact target engagement, off-target selectivity profiles, and downstream absorption, distribution, metabolism, and excretion (ADME) behavior. Consequently, selecting a generic analog without precise structural matching risks undermining experimental reproducibility and lead optimization outcomes. The quantitative evidence below underscores why the 4-ethoxy substitution is a determining factor for scientific selection.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide vs. Closest Analogs


Enhanced Sortase A Inhibition vs. Standard Inhibitor pHMB and 4-Methoxy Analog

In a direct head-to-head comparison within the same study, N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide inhibited Staphylococcus aureus Sortase A with an IC50 of 21.5 µM, representing a 6-fold improvement over the standard inhibitor pHMB (IC50 = 130 µM). More importantly, it exhibited a 1.6-fold greater potency compared to its closest structural analog, N-(4-methoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide, which demonstrated an IC50 of 35.2 µM under identical assay conditions [1]. This potency difference is directly attributable to the 4-ethoxy substitution, as confirmed by molecular docking analysis showing enhanced hydrophobic interactions within the SrtA binding pocket [1].

Sortase A inhibition Antimicrobial resistance Benzofuran carboxamide SAR

Lipophilicity (LogP) Differentiation Influencing ADME Profile vs. 4-Methoxy Analog

Cross-study comparable analysis of calculated partition coefficients reveals that the target compound possesses a higher lipophilicity (cLogP ≈ 4.0) compared to its 4-methoxy analog (cLogP ≈ 3.5) [1]. This increase of approximately 0.5 log units is consequential: it shifts the compound into a more favorable LogP range for membrane permeability while remaining within the typical drug-like space (LogP < 5). The 4-ethoxy group also increases molecular weight by 14 Da (from 373.4 to 387.4 g/mol) relative to the 4-methoxy analog, a trade-off that must be weighed against potency gains.

Lipophilicity Drug-likeness ADME optimization

Physicochemical Property Differentiation from Core Scaffold: tPSA and LogSW Comparison

When compared to the unsubstituted amide core scaffold 5-methoxy-2-phenyl-1-benzofuran-3-carboxamide (Hit2Lead SC-6241038), the N-(4-ethoxyphenyl) derivative exhibits enhanced lipophilicity and reduced aqueous solubility. The core scaffold has a measured LogP of 2.86, LogSW of -3.59, and tPSA of 65.5 Ų . While experimental values for the N-(4-ethoxyphenyl) derivative are not directly reported, the addition of the 4-ethoxyphenyl group predictably increases LogP by approximately 1.0–1.5 units and tPSA to approximately 75–85 Ų, based on incremental fragment contributions. This class-level inference indicates that the target compound will have significantly higher membrane permeability but lower aqueous solubility than the core scaffold, which is a critical consideration for assay compatibility and formulation.

Physicochemical properties Permeability Solubility

Optimal Research Application Scenarios for N-(4-Ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for Anti-Virulence Drug Discovery Targeting Sortase A

The compound's superior Sortase A inhibitory potency (IC50 = 21.5 µM vs 35.2 µM for the 4-methoxy analog) makes it the preferred candidate for SAR expansion studies aimed at optimizing benzofuran-3-carboxamide-based anti-virulence agents. Its well-characterized 6-fold improvement over the standard inhibitor pHMB establishes it as a validated starting point for medicinal chemistry optimization [1]. The distinct 4-ethoxy motif provides a critical reference point for exploring the hydrophobic sub-pocket of the SrtA active site.

Comparative ADME Profiling in Lead Optimization Programs

With its calculated lipophilicity (cLogP ≈ 4.0) strategically positioned between the 4-methoxy analog (cLogP ≈ 3.5) and higher LogP derivatives, this compound serves as an ideal probe for dissecting the relationship between N-aryl substituent lipophilicity and ADME properties—including passive permeability, metabolic stability, and plasma protein binding—within a controlled SAR series [1]. Procurement of both the 4-ethoxy and 4-methoxy analogs enables parallel profiling to inform lead prioritization.

Physicochemical Benchmarking and Assay Development

Given the significant lipophilicity gap between this compound (estimated LogP ≈ 4.0) and the core unsubstituted amide scaffold (LogP = 2.86, tPSA = 65.5 Ų) , it is particularly valuable for establishing solubility and permeability benchmarks in assay development. Researchers can use the compound to validate DMSO stock formulation protocols, assess non-specific binding to assay plates, and calibrate cell-based permeability assays where LogP in the 3.5–4.5 range is desired.

Selectivity Profiling Against Other Bacterial Sortase Isoforms

The compound's demonstrated activity against Staphylococcus aureus SrtA, coupled with its distinct N-aryl substitution pattern, positions it as a useful tool for profiling selectivity against Sortase isoforms from other Gram-positive pathogens (e.g., S. pyogenes, E. faecalis). The differential hydrophobicity imparted by the 4-ethoxy group may translate into isoform-selective binding profiles, an avenue that remains unexplored and represents a high-value research opportunity [1].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.